(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester
Overview
Description
(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester is an organic compound with the molecular formula C10H8F4O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (4-Fluoro-3-trifluoromethylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: (4-Fluoro-3-trifluoromethylphenyl)acetic acid.
Reduction: (4-Fluoro-3-trifluoromethylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of the corresponding acid and alcohol. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-trifluoromethylphenyl)acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(4-Fluoro-3-trifluoromethylphenyl)acetic acid: The free acid form of the compound.
(4-Fluoro-3-trifluoromethylphenyl)methanol: The alcohol derivative.
Uniqueness
(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGRSBZNBYCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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